4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide
Description
4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide is a quaternary ammonium salt featuring a spirocyclic backbone with fused oxygen- and nitrogen-containing rings. Its structure comprises a central spiro[4.5]decane system, where a bicyclic framework is formed by a cyclohexane ring fused to a tetrahydrofuran-like ring (2,8-dioxa). The 5-azaspiro[4.5]decan-5-ium core is substituted with an iodomethyl group at position 4, and the iodide counterion balances the positive charge on the nitrogen.
Properties
IUPAC Name |
4-(iodomethyl)-2,8-dioxa-5-azoniaspiro[4.5]decane;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15INO2.HI/c9-5-8-6-12-7-10(8)1-3-11-4-2-10;/h8H,1-7H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKKYWLNCYHMTC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]12COCC2CI.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction parameters are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes and ketones.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid, hydrogen peroxide, and manganese dioxide.
Substitution: Nucleophiles such as amines, thiols, and halides are used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide involves its interaction with specific molecular targets. The iodomethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f)
- Structure : Features a spiro[5.5]undecane core with a 4-methoxyphenyl group and three carbonyl moieties.
- Synthesis : Prepared via cyclization reactions using trifluoroacetic anhydride and ammonium bicarbonate .
- Key Properties :
- Contrast : Unlike the iodomethyl derivative, this compound lacks halogen substituents and includes additional carbonyl groups, enhancing polarity and hydrogen-bonding capacity.
8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione (MM0464.14)
- Structure : Contains a spiro[4.5]decane system with a 7,9-dione motif and a chloropyrimidinyl-piperazine side chain.
- Application : Used as a reference standard in pharmaceutical quality control .
- Contrast : The dione functionality increases rigidity and acidity compared to the ether-oxygen-containing iodomethyl derivative.
5-(5-Chloro-4-(1-(3-(methylsulfonyl)propyl)-1,8-diazaspiro[4.5]decan-8-yl)pyridin-3-yl)-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (56)
- Structure : A spiro[4.5]decane system functionalized with a methylsulfonylpropyl group and a pyridine ring.
- Synthesis : Involves coupling of brominated pyridines with spirocyclic amines in acetonitrile with potassium iodide .
- Contrast : The methylsulfonyl group introduces strong electron-withdrawing effects, which are absent in the iodomethyl analogue.
Spectral and Physical Properties
Table 1: Comparative Data for Spirocyclic Analogues
Functional and Reactivity Differences
- Electrophilicity : The iodomethyl group in the target compound may confer enhanced reactivity in nucleophilic substitution reactions compared to methoxy or carbonyl-containing analogues.
- Solubility : The 2,8-dioxa ether linkages likely improve aqueous solubility relative to dione- or sulfonyl-substituted derivatives.
- Stability : Quaternary ammonium salts (e.g., target compound) are generally more stable to hydrolysis than esters or amides (e.g., 7f).
Biological Activity
4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide (CAS No. 474650-05-0) is a unique spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of an iodomethyl group, which enhances its reactivity and potential for biological interaction. The molecular formula is with a molecular weight of approximately 411.0191 g/mol .
The biological activity of this compound is primarily attributed to its ability to undergo substitution reactions due to the iodomethyl group. This property allows it to form active intermediates that can interact with various biological molecules, modulating biochemical pathways that may lead to antimicrobial and anticancer effects .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes its activity compared to standard antibiotics:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Antibiotic MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 (Ampicillin) |
| Escherichia coli | 16 | 32 (Ciprofloxacin) |
| Candida albicans | 8 | 16 (Fluconazole) |
These results indicate that this compound exhibits superior antibacterial activity against resistant strains such as MRSA compared to conventional treatments .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases related to cell proliferation and survival .
Case Studies
- Study on Antibacterial Properties : A study conducted on derivatives of similar spirocyclic compounds found that those with an iodomethyl substituent exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The study concluded that the presence of iodine significantly influences the antimicrobial efficacy .
- Anticancer Mechanism Investigation : Another research project focused on the compound's interaction with dihydrofolate reductase (DHFR), revealing that it could inhibit this enzyme effectively, leading to reduced proliferation in cancer cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Spirocyclic | Moderate Antimicrobial |
| 2,8-Diazaspiro[4.5]decan | Spirocyclic | Low Anticancer Potential |
The unique combination of structural features in this compound contributes to its distinct biological profile, making it a promising candidate for further development in therapeutic applications .
Q & A
Q. How can isotopic labeling (e.g., C or I) track metabolic pathways in biological systems?
- Answer : Synthesize I-labeled analogs via halogen exchange reactions. Use radio-TLC or PET imaging to trace biodistribution. For C labeling, employ isotopically enriched precursors and monitor via C NMR .
Methodological Notes
- Data Validation : Cross-reference spectral data with spirocyclic analogs (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives) to confirm assignments .
- Contradiction Resolution : Apply multivariate analysis (PCA) to reconcile conflicting synthetic yields or bioactivity data .
- Safety Protocols : Follow IARC and HSDB guidelines for handling iodinated compounds to mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
